

# A Spectroscopic Comparison of 4-Bromo-5-phenyloxazole and Its Derivatives

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## Compound of Interest

Compound Name: **4-Bromo-5-phenyloxazole**

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This guide provides an objective comparison of the spectroscopic properties of **4-Bromo-5-phenyloxazole** and its derivatives. By presenting key experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS), this document aims to facilitate the structural elucidation and characterization of this important class of heterocyclic compounds.

## Introduction

**4-Bromo-5-phenyloxazole** and its analogues are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and potential applications in organic electronics. A thorough understanding of their spectroscopic characteristics is fundamental for synthesis, quality control, and the interpretation of structure-activity relationships. This guide summarizes and compares the spectral data of several key derivatives, providing a valuable resource for researchers in the field.

## Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for **4-Bromo-5-phenyloxazole** and a selection of its derivatives. The data for the parent compound is inferred from closely related structures, while the data for the derivatives is compiled from published literature.[\[1\]](#)

Table 1:  $^1\text{H}$  NMR Spectroscopic Data (500 MHz, DMSO-d6)

Compound	Ar-H (ppm)	Phenyl-H (ppm)	Other Protons (ppm)
4-Bromo-5-phenyloxazole (Predicted)	7.90-7.30 (m)	7.90-7.30 (m)	-
4-Bromo-5-(4-bromophenyl)-2-phenyloxazole	8.09-8.08 (m, 2H), 7.97 (d, J=8.5Hz, 2H), 7.79 (d, J=8.5 Hz, 2H)	7.60-7.58 (m, 3H)	-
4-Bromo-2-(4-chlorophenyl)-5-phenyloxazole	7.92-7.88 (m, 4H)	7.38-7.33 (m, 5H)	-
4-Bromo-5-(4-chlorophenyl)-2-(4-methoxyphenyl)oxazole e	8.03-8.00 (m, 4H), 7.64 (d, J = 8.5 Hz, 2H)	7.13 (d, J = 8.5 Hz, 2H)	3.85 (s, 3H, -OCH <sub>3</sub> )

Table 2: <sup>13</sup>C NMR Spectroscopic Data (125 MHz, DMSO-d6)

Compound	C=N (ppm)	Oxazole C (ppm)	Aromatic C (ppm)	Other C (ppm)
4-Bromo-5-phenyloxazole (Predicted)	~160	~145, ~127, ~112	132-125	-
4-Bromo-5-(4-bromophenyl)-2-phenyloxazole	159.9	144.9, 122.5, 113.2, 110.9	132.2, 131.6, 129.3, 127.1, 126.3	-
4-Bromo-2-(4-chlorophenyl)-5-phenyloxazole	162.7	150.0, 116.6	140.2, 136.2, 133.5, 133.4, 133.2, 131.9, 131.0, 130.2, 129.2, 128.5	-
4-Bromo-5-(4-chlorophenyl)-2-(4-methoxyphenyl)o xazole	161.7, 159.9	144.0, 117.9, 112.8	133.3, 129.1, 128.1, 126.5, 126.2, 125.2, 114.6	55.4 (-OCH <sub>3</sub> )

Table 3: Infrared (IR) Spectroscopic Data (KBr, cm<sup>-1</sup>)

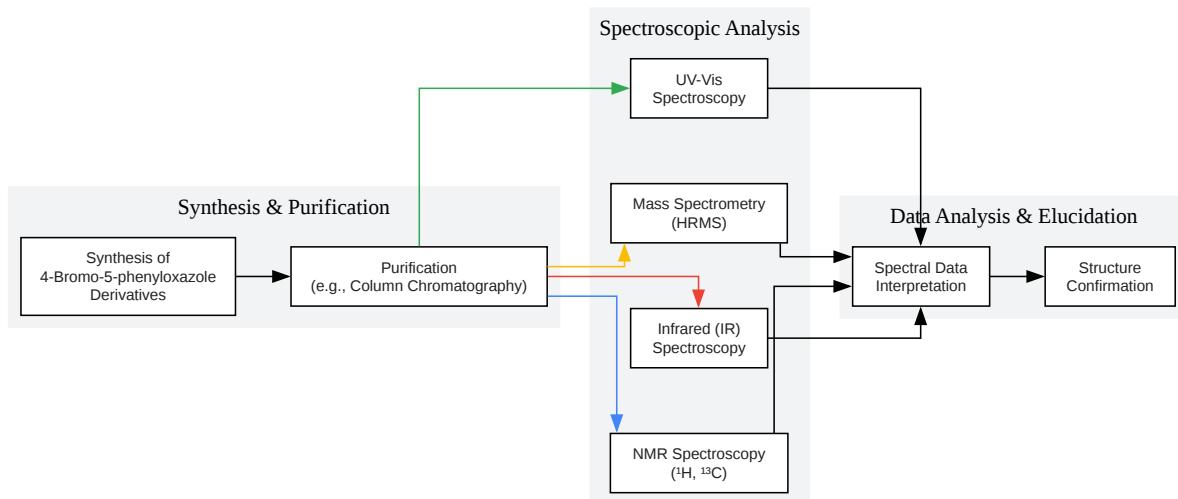
Compound	C=N Stretch	C=C Stretch (Aromatic)	C-O-C Stretch (Oxazole)	C-Br Stretch
4-Bromo-5-phenyloxazole (Predicted)	~1610	~1500-1400	~1070	~680
4-Bromo-5-(4-bromophenyl)-2-phenyloxazole	1547	1478, 1447	1077	684
4-Bromo-2-(4-chlorophenyl)-5-phenyloxazole	1598	1477	1081	665
4-Bromo-5-(4-chlorophenyl)-2-(4-methoxyphenyl)oxazole	1608	1492, 1461	1055	685

Table 4: UV-Visible and Mass Spectrometry Data

Compound	λ <sub>max</sub> (nm)	Molecular Formula	Calculated Mass [M+H] <sup>+</sup>	Found Mass [M+H] <sup>+</sup>
4-Bromo-5-phenyloxazole	~330-350	C <sub>9</sub> H <sub>6</sub> BrNO	223.9654	-
4-Bromo-5-(4-bromophenyl)-2-phenyloxazole	343	C <sub>15</sub> H <sub>9</sub> Br <sub>2</sub> NO	377.9129	377.9123
4-Bromo-2-(4-chlorophenyl)-5-phenyloxazole	331	C <sub>15</sub> H <sub>9</sub> BrClNO	333.9632	-
4-Bromo-5-(4-chlorophenyl)-2-(4-methoxyphenyl)oxazole	-	C <sub>16</sub> H <sub>11</sub> BrClNO <sub>2</sub>	363.9738	363.9758

## Experimental Workflow and Methodologies

The characterization of **4-Bromo-5-phenyloxazole** and its derivatives follows a logical spectroscopic workflow to ensure accurate structural elucidation.



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Caption: Workflow for the spectroscopic characterization of organic compounds.

## Experimental Protocols

### 1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Approximately 5-10 mg of the purified compound was dissolved in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>). Tetramethylsilane (TMS) was used as an internal standard ( $\delta = 0.00$  ppm).
- **Instrumentation:**  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra were recorded on a 500 MHz spectrometer.
- **Data Acquisition:** For  $^1\text{H}$  NMR, a sufficient number of scans were acquired to obtain a high signal-to-noise ratio. For  $^{13}\text{C}$  NMR, spectra were recorded with proton decoupling. Chemical shifts are reported in parts per million (ppm) relative to TMS.

## 2. Infrared (IR) Spectroscopy

- Sample Preparation: A small amount of the solid sample was mixed with potassium bromide (KBr) and pressed into a thin pellet.
- Instrumentation: IR spectra were recorded on a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Spectra were collected in the range of 4000-400  $\text{cm}^{-1}$ . A background spectrum of a pure KBr pellet was subtracted from the sample spectrum.

## 3. Ultraviolet-Visible (UV-Vis) Spectroscopy

- Sample Preparation: Solutions of the compounds were prepared in a suitable solvent (e.g., ethanol or acetonitrile) at a concentration of approximately  $10^{-5}$  M.
- Instrumentation: UV-Vis absorption spectra were recorded on a double-beam spectrophotometer.
- Data Acquisition: The absorbance was measured over a wavelength range of 200-800 nm. The wavelength of maximum absorption ( $\lambda_{\text{max}}$ ) was determined.

## 4. Mass Spectrometry (MS)

- Instrumentation: High-resolution mass spectra (HRMS) were obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) mass analyzer.
- Data Acquisition: Samples were introduced into the mass spectrometer via direct infusion. The instrument was operated in positive ion mode to observe the  $[\text{M}+\text{H}]^+$  ions. The measured mass-to-charge ratios ( $m/z$ ) were compared with the calculated values for the expected molecular formulas.

## Discussion of Spectroscopic Trends

- $^1\text{H}$  NMR: The aromatic protons of the phenyl and substituted phenyl rings typically appear in the downfield region (7.0-8.5 ppm). The chemical shifts are influenced by the electronic nature of the substituents. Electron-withdrawing groups (e.g., -Br, -Cl) tend to shift the

signals of nearby protons to higher ppm values, while electron-donating groups (e.g., -OCH<sub>3</sub>) cause an upfield shift.

- <sup>13</sup>C NMR: The carbon atoms of the oxazole ring and the aromatic rings resonate in the range of 110-165 ppm. The position of the C=N carbon is typically around 160 ppm. Substituent effects are also evident in the <sup>13</sup>C NMR spectra, providing valuable information about the electronic environment of the carbon atoms.
- IR Spectroscopy: The IR spectra of these compounds are characterized by strong absorption bands corresponding to the C=N stretching of the oxazole ring (around 1600 cm<sup>-1</sup>) and the C=C stretching of the aromatic rings (1500-1400 cm<sup>-1</sup>). The C-O-C stretching of the oxazole ring is typically observed in the 1100-1050 cm<sup>-1</sup> region. The presence of a C-Br bond is indicated by a band in the lower frequency region (around 700-650 cm<sup>-1</sup>).
- UV-Vis Spectroscopy: The UV-Vis spectra of these conjugated systems exhibit absorption maxima in the range of 330-370 nm, corresponding to  $\pi-\pi^*$  electronic transitions.<sup>[1]</sup> The position of the  $\lambda_{\text{max}}$  is sensitive to the extent of conjugation and the nature of the substituents on the aromatic rings.
- Mass Spectrometry: The mass spectra of brominated compounds are characterized by the presence of isotopic peaks for the molecular ion, [M]<sup>+</sup> and [M+2]<sup>+</sup>, in an approximate 1:1 ratio due to the natural abundance of the <sup>79</sup>Br and <sup>81</sup>Br isotopes. This distinctive pattern is a key diagnostic feature for identifying bromine-containing molecules.

## Conclusion

This guide provides a comparative overview of the key spectroscopic features of **4-Bromo-5-phenyloxazole** and its derivatives. The presented data and experimental protocols serve as a valuable resource for the identification, characterization, and further investigation of this class of compounds. The observed spectroscopic trends are consistent with the principles of structure-property relationships and can aid in the rational design of new oxazole-based molecules with desired chemical and biological properties.

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## References

- 1. rsc.org [rsc.org]
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